Pyridine-2-carboxylate d’argent(II)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Silver(II) Pyridine-2-carboxylate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Silver(II) Pyridine-2-carboxylate primarily targets biological macromolecules and antioxidants . It has the potential to overcome microbial resistance by extensively attacking cellular components .

Mode of Action

Silver(II) Pyridine-2-carboxylate interacts with its targets by oxidizing them . The compound is more oxidizing than other silver compounds, which allows it to effectively interact with a variety of biological molecules .

Biochemical Pathways

The compound affects various biochemical pathways by oxidizing a wide variety of polar and nonpolar biological molecules . This includes antioxidants like glutathione, ascorbic acid, and vitamin E, unsaturated lipids like arachidonic and linoleic acids, carbohydrates like β-cyclodextrin, and proteins like cytochrome c .

Pharmacokinetics

The compound is known to be more stable in phosphate buffer than in dmso , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The interaction of Silver(II) Pyridine-2-carboxylate with its targets results in various molecular and cellular effects. For instance, it oxidizes glutathione to its disulfide form . It also adds multiple oxygen atoms to unsaturated fatty acids, suggesting a radical mechanism . The compound completely oxidizes the seven hydroxyl groups of β-cyclodextrin to the corresponding carboxylates . Furthermore, its interaction with cytochrome c leads to protein aggregation and fragmentation, and dose-dependent oxidative damage .

Action Environment

The action of Silver(II) Pyridine-2-carboxylate can be influenced by environmental factors. For example, the compound is more stable in phosphate buffer than in DMSO , which suggests that its action, efficacy, and stability could be affected by the surrounding environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silver(II) Pyridine-2-carboxylate can be synthesized through the reaction of silver nitrate with pyridine-2-carboxylic acid in the presence of a suitable base. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature and pH conditions .

Industrial Production Methods: While specific industrial production methods for Silver(II) Pyridine-2-carboxylate are not widely documented, the general approach involves optimizing the reaction conditions to achieve high purity and yield. This includes controlling the concentration of reactants, temperature, and pH, as well as employing purification techniques such as recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Silver(II) Pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as an oxidizing agent in synthetic reactions involving C-H bonds .

Common Reagents and Conditions:

Reduction: The compound can be reduced by antioxidants such as glutathione, ascorbic acid, and vitamin E.

Substitution: It can participate in substitution reactions with various organic ligands to form coordination complexes.

Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions with primary amines can yield amides, while reduction reactions with antioxidants result in the corresponding reduced forms .

Comparaison Avec Des Composés Similaires

- Silver(I) Pyridine-2-carboxylate

- Silver(II) 2,6-dicarboxypyridine complex

- Silver(I) complexes with carboxylate ligands

Activité Biologique

Silver(II) pyridine-2-carboxylate (Ag(II)PCA) is a coordination compound that has garnered attention for its promising biological activities, particularly in antimicrobial applications. This article delves into the biological activity of Ag(II)PCA, highlighting its mechanisms of action, stability, and potential therapeutic applications based on recent research findings.

Silver(II) complexes, including Ag(II)PCA, exhibit unique properties due to their oxidation state. Silver(II) is a powerful oxidizing agent, which allows it to interact with various biological macromolecules. The geometry of Ag(II) complexes typically adopts a square planar configuration, which influences their biological reactivity and interaction with cellular components .

Recent studies have demonstrated that Ag(II)PCA can effectively oxidize biological antioxidants, lipids, and proteins. The stability of these complexes is crucial for their biological efficacy; they can be synthesized using various ligands, with pyridinecarboxylates showing favorable stabilization properties . The stability of Ag(II)PCA has been confirmed through UV-Vis spectroscopy and NMR analysis, indicating that it retains its structure under physiological conditions.

Mechanisms of Biological Activity

The biological activity of Ag(II)PCA primarily stems from its ability to generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This oxidative mechanism disrupts cellular integrity by:

- Oxidizing cellular components : Ag(II)PCA irreversibly modifies functional groups in proteins and lipids, causing cell membrane damage and leakage of intracellular contents .

- Interfering with DNA : Silver ions from Ag(II)PCA can bind to bacterial DNA, inhibiting replication and transcription processes .

- Synergistic effects : When combined with other materials like chitosan, Ag(II)PCA exhibits enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

Ag(II)PCA has shown significant antimicrobial activity in various studies. For instance:

- In vitro studies : The minimum inhibitory concentration (MIC) values for Ag(II)PCA against common pathogens such as Staphylococcus aureus and Escherichia coli were determined to be low, indicating high potency .

- Comparative studies : When tested alongside other silver complexes, Ag(II)PCA demonstrated superior antibacterial effects due to its enhanced oxidative capacity and stability .

Table 1: Antimicrobial Activity of Silver(II) Pyridine-2-carboxylate

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 5 | 18 |

| Escherichia coli | 10 | 15 |

| Pseudomonas aeruginosa | 20 | 12 |

Case Studies

- Oxidative Damage to Lipids : A study investigated the interaction of Ag(II)PCA with unsaturated fatty acids like arachidonic acid. Results indicated significant oxidative modifications at higher concentrations, leading to the formation of oxidized lipid products .

- Impact on Carbohydrates : Another study utilized beta-cyclodextrin as a model carbohydrate to assess the effects of Ag(II)PCA. The findings revealed that Ag(II)PCA could effectively oxidize carbohydrate structures, further demonstrating its broad-spectrum reactivity against biomolecules .

Propriétés

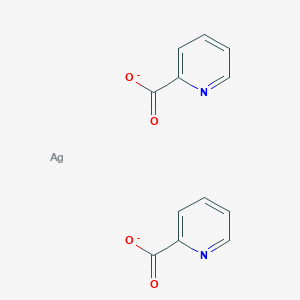

IUPAC Name |

pyridine-2-carboxylate;silver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Ag/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXVTYGOLNYKET-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8AgN2O4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552021 | |

| Record name | pyridine-2-carboxylate;silver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14783-00-7 | |

| Record name | pyridine-2-carboxylate;silver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.